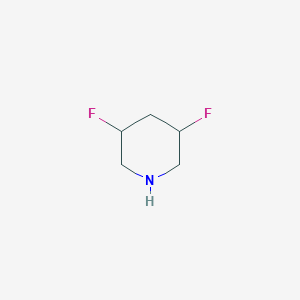

3,5-Difluoropiperidine

Descripción

Significance of Fluorine in Contemporary Chemical Research Scaffolds

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern chemical research, profoundly influencing fields from medicinal chemistry to materials science. The unique properties of the fluorine atom, when incorporated into organic molecules, can dramatically alter their physical, chemical, and biological characteristics.

Strategic Incorporation of Fluorine in Organic Molecules

The incorporation of fluorine into organic molecules is a deliberate strategy to modulate their properties. Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry. researchgate.net This high bond strength often leads to increased thermal and metabolic stability of the molecule. springernature.comnih.gov For instance, replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by metabolic enzymes, thereby prolonging the in vivo half-life of a drug candidate. uni-muenster.deacs.org

Furthermore, the introduction of fluorine can significantly impact the acidity or basicity (pKa) of nearby functional groups, which in turn affects a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. acs.org Fluorine's small van der Waals radius (1.47 Å) means it can often replace a hydrogen atom (1.20 Å) without causing significant steric hindrance. nih.gov However, its high electronegativity creates a strong dipole moment in the C-F bond, which can lead to unique intramolecular and intermolecular interactions, influencing molecular conformation and binding affinity to biological targets. acs.orghuji.ac.il The strategic placement of fluorine can therefore be used to fine-tune the biological activity and selectivity of a compound. acs.orgresearchgate.net

The growing importance of fluorinated compounds has spurred the development of novel synthetic methods for the selective introduction of fluorine atoms and fluoroalkyl groups into organic molecules. researchgate.netresearchgate.net

Piperidine (B6355638) Ring Systems as Ubiquitous Core Scaffolds in Chemical Science

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in chemical science, particularly in the design and discovery of pharmaceuticals. nih.govevitachem.comnih.gov This structural motif is present in a vast number of natural products and synthetic compounds with a wide range of biological activities. mdpi.comsmolecule.com The prevalence of the piperidine scaffold is such that it is found in numerous approved drugs, highlighting its importance in medicinal chemistry. nih.govontosight.ai

The versatility of the piperidine ring stems from its three-dimensional structure and the presence of a nitrogen atom that can be readily functionalized. mdpi.com This allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. rsc.org Piperidine derivatives have demonstrated a broad spectrum of pharmacological effects, acting as anticancer, antiviral, and antimicrobial agents, among others. smolecule.com

The combination of the beneficial properties of fluorine with the versatile and biologically relevant piperidine scaffold has led to the emergence of fluorinated piperidines as a highly promising class of compounds in academic and industrial research. huji.ac.ilnih.gov

Genesis and Importance of 3,5-Difluoropiperidine as a Distinct Research Target

Among the class of fluorinated piperidines, this compound has emerged as a compound of significant research interest due to its unique stereochemical and conformational properties. The synthesis and study of this molecule have been driven by the quest to understand the fundamental effects of fluorine substitution on the structure and behavior of heterocyclic systems.

Historically, the synthesis of multifluorinated piperidines, including cis-3,5-difluoropiperidine, was a challenging and often lengthy multi-step process. nih.gov However, recent advancements have provided more direct and efficient synthetic routes. A notable development is the dearomatization–hydrogenation (DAH) process of fluoropyridines. springernature.comnih.gov This one-pot, two-step method allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from readily available fluoropyridine precursors. springernature.comuni-muenster.de For instance, cis-3,5-difluoropiperidine hydrochloride, which previously required a six-step synthesis, can now be obtained in a two-step sequence with excellent diastereoselectivity. nih.gov

The importance of this compound as a research target is underscored by its unexpected conformational behavior. Conformational analysis has revealed that cis-3,5-difluoropiperidine exhibits a surprising preference for a diaxial orientation of its fluorine atoms, particularly in polar solvents. acs.orgnih.gov This is contrary to the general principle that bulky substituents on a cyclohexane-like ring prefer an equatorial position to minimize steric hindrance. This unusual preference is attributed to a potent CF---N+H charge-dipole effect and other non-covalent interactions. acs.orgnih.govd-nb.info

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

1228631-14-8 |

|---|---|

Fórmula molecular |

C5H9F2N |

Peso molecular |

121.13 g/mol |

Nombre IUPAC |

3,5-difluoropiperidine |

InChI |

InChI=1S/C5H9F2N/c6-4-1-5(7)3-8-2-4/h4-5,8H,1-3H2 |

Clave InChI |

FXAZVBOIOYBLII-UHFFFAOYSA-N |

SMILES canónico |

C1C(CNCC1F)F |

Origen del producto |

United States |

Theoretical and Computational Investigations on 3,5 Difluoropiperidine

Quantum Chemical Calculations for Conformational Energetics

Application of Density Functional Theory (DFT) in Gas Phase and Solution

Quantum chemical simulations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of 3,5-difluoropiperidine and its derivatives. researchgate.net Computational studies are frequently conducted at levels of theory such as M06-2X, which is known for its accuracy in treating non-covalent interactions, paired with extensive basis sets like def2-QZVPP to ensure reliable results. researchgate.net These calculations are performed for the compound in both the gas phase and in various solvents to understand how the environment influences conformational stability. researchgate.netnih.gov

In the gas phase, DFT calculations help to establish the intrinsic energetic preferences of the different conformers, primarily the chair forms with fluorine atoms in axial or equatorial positions. researchgate.net For many derivatives of this compound, these gas-phase calculations predict that conformers with equatorially oriented fluorine atoms are more stable. researchgate.net However, when solvation effects are introduced, the predictions often shift, highlighting the critical role of the solvent environment. nih.gov DFT studies have successfully predicted the experimentally observed conformer in the majority of cases, providing a robust theoretical framework for understanding the structural dynamics of these fluorinated heterocycles. researchgate.netnih.gov

Utilization of Solvation Models (e.g., Polarizable Continuum Model, PCM)

To accurately model the influence of a solvent on the conformational equilibrium of this compound, computational studies widely employ implicit solvation models. The Polarizable Continuum Model (PCM) is a prominent method used in this context. researchgate.netnih.gov PCM treats the solvent as a continuous dielectric medium rather than as individual molecules, which makes the computation of solvation effects more efficient and achievable. wikipedia.org This approach is available in many quantum chemistry software packages and can be used in conjunction with DFT calculations. wikipedia.orguni-muenchen.de

In the study of this compound derivatives, individual DFT calculations are performed in solution using PCM to simulate environments such as chloroform (B151607) (CHCl₃) and water (H₂O). researchgate.netnih.gov The model calculates the electrostatic interactions between the solute and the solvent continuum. wikipedia.org Research has shown a clear correlation between solvent polarity and the conformational preference of this compound derivatives. nih.gov As solvent polarity increases, the stability of the more polar conformer, typically the one with axial fluorine atoms, also increases. nih.gov This phenomenon is captured by PCM calculations, which have been used to analyze conformational shifts in solvents ranging from benzene (B151609) (C₆H₆) to dimethyl sulfoxide (B87167) (DMSO) and water. nih.gov

Calculation of Free Enthalpy Differences (ΔG) Between Conformers

A key objective of computational analysis is to quantify the relative stability of different conformers. This is achieved by calculating the Gibbs free enthalpy difference (ΔG) between the conformers, most notably between the diequatorial (Feq) and diaxial (Fax) chair forms. researchgate.netnih.gov A negative ΔG value typically indicates a preference for the axial conformer over the equatorial one. These calculations provide a direct comparison with experimental results often obtained from NMR spectroscopy. researchgate.netnih.gov

For various N-substituted this compound analogues, ΔG values have been computed in both the gas phase and in solution. nih.govresearchgate.net These calculations consistently show that while the equatorial conformer might be favored in the gas phase, the axial conformer gains significant stability in solution. nih.gov The magnitude of this stabilization is dependent on the N-substituent and the polarity of the solvent. For instance, for the N-trifluoroacetyl (TFA) analogue in chloroform, the axial conformer is favored, a preference that is well-predicted by the calculated ΔG. nih.govresearchgate.net

| Compound/Analogue | ΔG (Gas Phase) | ΔG (Solution) | Solvent |

|---|---|---|---|

| N-TFA (2A) | +1.6 | -0.5 | Chloroform |

| N-HCl (2B) | +1.8 | -1.8 | Water |

| N-H (2C) | +0.9 | -0.8 | Water |

Data sourced from computational studies on this compound derivatives. researchgate.netnih.gov The ΔG value represents the free enthalpy difference between the axial and equatorial conformers.

Computational Analysis of Electronic Properties and Intermolecular Interactions

Evaluation of Molecular Dipole Moments and Their Role in Stabilization

The molecular dipole moment (μ) is a crucial electronic property that significantly influences the stabilization energy of conformers, particularly in polar solvents. nih.gov Computational analyses have revealed that the dipole moment can be a deciding factor in conformational preference, sometimes overriding other effects. nih.gov This is especially true for charged species in highly polar solvents. nih.gov

In the context of fluorinated piperidines, the conformer with the larger dipole moment will be more effectively stabilized by a polar solvent. nih.gov For instance, while not this compound itself, a study on the 4-fluoropiperidinium salt showed that the equatorial conformer possesses a significantly larger dipole moment (μ_eq,gas = 8.0 D) compared to the axial conformer (μ_ax,gas = 6.4 D). nih.gov This difference leads to a greater stabilization of the equatorial form in aqueous solution, an effect that can be underestimated by simple PCM calculations. nih.gov For this compound derivatives, similar principles apply; the increasing stability of the polar F_axial conformer with increasing solvent polarity is directly linked to these electrostatic interactions. nih.gov

| Solvent | Calculated ΔGax-eq (kcal/mol) |

|---|---|

| Benzene (C₆H₆) | -0.2 |

| Chloroform (CHCl₃) | -0.5 |

| Dichloromethane (CH₂Cl₂) | -0.6 |

| DMSO | -0.8 |

| Water (H₂O) | -0.8 |

This table illustrates the computationally predicted increasing stability of the axial conformer with rising solvent polarity. Data sourced from Nairoukh, Z. et al. (2020). nih.gov

Natural Bond Orbital (NBO) Analysis for Electronic Contributions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and other electronic effects within a molecule, providing a deeper understanding of the forces governing conformational stability. researchgate.netnih.gov By converting the calculated wavefunction into a representation of localized bonds and lone pairs, NBO analysis elucidates the electronic contributions that stabilize one conformer over another. researchgate.netnih.gov

In fluorinated piperidines, NBO analysis has been employed to dissect the roles of electrostatic and hyperconjugative interactions. researchgate.net For 3,5-difluoropiperidinium cations, the strong preference for a gauche conformation in the gas phase is attributed to electrostatic charge-dipole (C–F···HN⁺) interactions. researchgate.net However, in aqueous solution, these interactions are weakened, and hyperconjugative effects become more significant. researchgate.net NBO analysis identifies these effects, such as electron donation from anti-periplanar C–H bonds into the low-lying antibonding orbitals of C–N (σ_C–H → σ_C–N) and C–F (σ_C–H → σ_C–F) bonds. researchgate.netresearchgate.net These hyperconjugative interactions are found to play a significant role in stabilizing the axial-fluorine conformers of N-TFA and N-H analogues of this compound. researchgate.net

Computational Approaches in Molecular Scaffold Design and Characterization

Theoretical and computational chemistry plays a pivotal role in the design and characterization of novel molecular scaffolds. These in-silico methods provide profound insights into the structural and electronic properties of molecules, guiding synthetic efforts and helping to rationalize experimental observations. In the context of fluorinated piperidines, computational approaches have been instrumental in understanding their unique conformational behaviors, which are critical for their application in medicinal chemistry and materials science.

Detailed Research Findings: The Case of this compound

Recent research has employed computational methods, particularly Density Functional Theory (DFT), to investigate the conformational preferences of this compound and its derivatives. nih.gov These studies have revealed a strong preference for the fluorine atoms to occupy axial positions within the piperidine (B6355638) ring, a phenomenon that contradicts simple steric considerations but can be explained by complex stereoelectronic interactions. d-nb.inforesearchgate.net

Individual DFT calculations, performed both in the gas phase and in solution using a polarizable continuum model (PCM), have successfully predicted the experimentally observed conformers in almost all cases. nih.gov For derivatives of this compound, the calculated free enthalpy differences (ΔG) between the equatorial and axial conformers indicate a significant preference for the diaxial conformation in solution. nih.govresearchgate.net

A key finding from these computational analyses is the influence of the solvent environment on conformational stability. d-nb.info For the parent this compound (NH-analogue), both computational and experimental analyses confirmed that the fluorine atoms exclusively adopt an axial orientation in all tested solvents. nih.gov However, the computational analysis revealed an increasing stabilization of the more polar diaxial conformer as the solvent polarity increases. nih.govd-nb.info This is quantified by the calculated free energy difference between the axial and equatorial conformers (ΔGa–e). d-nb.info

| Solvent | Dielectric Constant (ε) | ΔGa–e (kcal/mol) |

|---|---|---|

| Benzene (C6H6) | 2.28 | +0.2 nih.govd-nb.info |

| Chloroform (CHCl3) | 4.81 | +0.5 nih.govd-nb.info |

| Dichloromethane (CH2Cl2) | 8.93 | +0.6 nih.govd-nb.info |

| DMSO | 46.7 | +0.8 nih.govd-nb.info |

| Water (H2O) | 80.1 | +0.8 nih.govd-nb.info |

The effect of the N-substituent on the conformational equilibrium has also been a major focus of computational studies. researchgate.net For N-acyl protected derivatives, such as the Pivaloyl (Piv) and tert-butoxycarbonyl (Boc) protected compounds, computational investigations in the gas phase suggested an equatorial preference for the fluorine atoms. d-nb.inforesearchgate.net This was consistent with experimental observations in a low-polarity solvent like chloroform. d-nb.info However, by increasing the solvent polarity to DMSO, the conformational preference could be inverted, favoring the diaxial orientation. d-nb.inforesearchgate.net This switch highlights the delicate balance of forces that computational models can help to elucidate.

The correlation between solvent polarity and the preference for the axial conformation was also identified for the TFA-analogue of this compound, with a higher solvent polarity leading to a greater preference for the axial orientation. researchgate.net

| N-Protecting Group | Solvent | Observed Conformation of Fluorine Atoms | Supporting Data (3J(3-Fa,4-Ha) in Hz) |

|---|---|---|---|

| Pivaloyl (Piv) | Chloroform | Equatorial d-nb.inforesearchgate.net | 7.3 d-nb.inforesearchgate.net |

| Pivaloyl (Piv) | DMSO | Axial d-nb.info | 38.5 d-nb.info |

| tert-butoxycarbonyl (Boc) | Chloroform | Equatorial d-nb.inforesearchgate.net | 12.5 d-nb.inforesearchgate.net |

| tert-butoxycarbonyl (Boc) | DMSO | Axial d-nb.info | 40.4 d-nb.info |

| Trifluoroacetyl (TFA) | Benzene | Axial researchgate.net | 34.1 researchgate.net |

| Trifluoroacetyl (TFA) | Chloroform | Axial researchgate.net | 36.1 researchgate.net |

| Trifluoroacetyl (TFA) | Dichloromethane | Axial researchgate.net | 38.8 researchgate.net |

| Trifluoroacetyl (TFA) | DMSO | Axial researchgate.net | 44.4 researchgate.net |

These computational investigations demonstrate that factors such as charge-dipole, dipole-dipole, and hyperconjugative interactions play a significant role in determining the conformational landscape of the this compound scaffold. researchgate.net The molecular dipole moment (μ) has been identified as having a particularly significant impact on the stabilization energy of conformers in polar solutions. nih.gov By accurately modeling these subtle effects, computational chemistry provides an indispensable tool for the rational design and characterization of complex molecular architectures.

Applications of 3,5 Difluoropiperidine As a Research Scaffold

Advanced Scaffold Design in Medicinal Chemistry Research

The rigid yet tunable framework of 3,5-difluoropiperidine makes it an attractive starting point for the development of complex molecular architectures with tailored biological activities. Researchers have leveraged this scaffold to create novel building blocks, explore structure-activity relationships, and synthesize specialized analogues for in-depth mechanistic studies.

The synthesis of this compound and its derivatives has provided medicinal chemists with a valuable toolkit of fluorinated building blocks. fluorochem.co.ukresearchgate.nettandfonline.comnih.gov These building blocks serve as foundational components for the construction of more intricate molecules with potential therapeutic applications. The introduction of fluorine at the 3 and 5 positions of the piperidine (B6355638) ring imparts unique conformational preferences and electronic properties that can significantly influence molecular interactions. d-nb.infonih.gov For instance, the diaxial orientation of the fluorine atoms in cis-3,5-difluoropiperidine hydrochloride salts, driven by a potent C-F···HN+ charge-dipole interaction, can be exploited to create conformationally constrained molecules. scientificupdate.com This conformational rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a specific biological target.

Recent advancements in synthetic methodologies have enabled the preparation of a variety of substituted this compound derivatives, expanding the repertoire of available building blocks. acs.org These methods often focus on achieving high diastereoselectivity to control the spatial arrangement of the fluorine atoms and other substituents on the piperidine ring. The availability of these diverse building blocks facilitates the systematic exploration of chemical space and the development of novel molecular entities with improved pharmacological profiles. nih.gov

The incorporation of fluorine into drug candidates is a well-established strategy to modulate their biological activity. tandfonline.com The this compound scaffold provides a unique platform for systematically studying the impact of fluorine substitution on structure-activity relationships (SAR). By replacing hydrogen atoms with fluorine, researchers can fine-tune properties such as lipophilicity, metabolic stability, and binding affinity. bohrium.com

The electronegativity and size of the fluorine atom can lead to altered electronic distributions within the molecule, which in turn can influence how it interacts with its biological target. tandfonline.com For example, the introduction of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing pharmacokinetic properties and binding interactions. bohrium.com In the context of this compound, the defined stereochemistry of the fluorine atoms allows for a precise investigation of how their spatial orientation affects biological outcomes. This systematic approach to SAR exploration is crucial for the rational design of more potent and selective drug candidates. nih.govnih.govnih.gov

Beyond their direct therapeutic potential, fluorinated analogues of biologically active compounds are invaluable tools for mechanistic research. mdpi.com The synthesis of this compound-containing analogues allows researchers to probe the specific interactions between a ligand and its target protein or enzyme. The unique NMR properties of the ¹⁹F nucleus provide a sensitive handle for studying conformational changes and binding events.

The strategic placement of fluorine atoms, as in the this compound scaffold, can also serve to block sites of metabolism, thereby increasing the in vivo stability of a compound and allowing for a clearer investigation of its primary pharmacological effects. bohrium.com Furthermore, the synthesis of fluorinated analogues can help to elucidate the role of specific hydrogen bonding or other non-covalent interactions in molecular recognition processes. nih.gov These mechanistic insights are fundamental to a deeper understanding of drug action and for the development of next-generation therapeutics. researchgate.net

Mechanistic Research on Enzyme and Receptor Interactions of Fluorinated Piperidines

The introduction of fluorine into the piperidine ring can have profound effects on how a molecule interacts with its biological target. The this compound scaffold has been instrumental in dissecting the intricate details of these interactions, providing valuable insights into binding affinity, selectivity, and the conformational dynamics of biological recognition.

The pattern of fluorine substitution is a critical determinant of binding affinity. nih.govacs.org The specific positioning of the fluorine atoms on the this compound ring can either increase or decrease binding potency depending on the specific topology of the binding site. For instance, fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties have shown selective inhibition of human carbonic anhydrase II. tandfonline.comtandfonline.com Computational studies and molecular dynamics simulations are often employed to understand and predict how the fluorinated moiety interacts with the binding pocket, guiding the design of ligands with enhanced affinity and selectivity. acs.orgfu-berlin.de

The conformational preferences of the this compound ring can play a crucial role in its interaction with biological targets. d-nb.infonih.govnih.govhuji.ac.ilresearchgate.net The axial preference of the fluorine atoms in certain derivatives can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and leading to higher affinity. scientificupdate.comresearchgate.net

NMR spectroscopy and computational modeling have been instrumental in studying the conformational behavior of fluorinated piperidines and how this influences their biological activity. d-nb.infonih.govresearchgate.net These studies have revealed that factors such as charge-dipole interactions, hyperconjugation, and solvation play a significant role in determining the conformational equilibrium of these molecules. nih.govresearchgate.net Understanding how the strategic placement of fluorine, as in the this compound scaffold, can induce specific conformational changes is a key aspect of rational drug design and provides a deeper understanding of the principles governing molecular recognition. sciencedaily.comnus.edu.sg

Characterization of "Janus Face" Properties in Difluoropiperidines

The strategic placement of fluorine atoms on the piperidine ring can induce unique electronic and conformational properties, leading to what is known as a "Janus face" molecule. This term describes a compound with two distinct faces possessing opposing properties. In the case of cis-3,5-difluoropiperidine, this manifests as a facially polarized structure with one face being significantly more polar or hydrophilic than the other.

Research into Unusually High Hydrophilicity and Facially Polarized Characteristics

Research has identified that cis-3,5-difluoropiperidine exhibits features of a "Janus face" compound, which contributes to an unusually high hydrophilicity. nih.govresearchgate.net This phenomenon is intrinsically linked to the conformational preference of the molecule. The cis-isomer of this compound preferentially adopts a diaxial conformation, where both fluorine atoms are positioned on the same side of the ring in axial positions. nih.govscientificupdate.com This arrangement creates a highly polarized molecule with a distinct electropositive face (containing the C-H bonds) and a highly electronegative face (containing the C-F bonds). researchgate.net

The unexpected preference for the diaxial orientation in aqueous solution is driven by a potent C-F···N-H+ charge-dipole interaction. scientificupdate.comessa-tlemcen.dz This intramolecular interaction stabilizes a conformation that would typically be considered sterically unfavorable. The resulting facial polarization is a key driver of the molecule's unique properties, including its enhanced interaction with polar solvents like water. The clear segregation of hydrophobic and hydrophilic surfaces on the same molecule is a characteristic feature of these facially polarized cyclic compounds. nih.gov

Studies on related all-cis-multifluorinated cyclohexanes have further elucidated the concept of a "Janus face," where one face of the ring is electron-rich (due to the fluorine atoms) and the other is electron-poor (due to the hydrogen atoms). scientificupdate.com This electronic dichotomy governs the molecule's interactions and supramolecular assembly. researchgate.net

Impact on Physicochemical Properties (e.g., pKa, LogP) in the Context of Research

The conformational preferences and facial polarization of this compound significantly influence its fundamental physicochemical properties, such as its basicity (pKa) and lipophilicity (LogP). nih.gov These properties are critical in the context of medicinal chemistry and drug discovery, as they affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

A comprehensive study of mono- and difluorinated saturated heterocyclic amines revealed that while the number of fluorine atoms and their distance to the nitrogen atom are major determinants of basicity, the conformational preferences of the derivatives considerably affect both pKa and LogP values. nih.gov For instance, the diaxial conformation of cis-3,5-difluoropiperidine, which gives rise to its "Janus face" character, is associated with its unusually high hydrophilicity (lower LogP). nih.gov

Fluorination generally lowers the pKa of amines due to the electron-withdrawing inductive effect of the fluorine atoms. nih.gov This effect is dependent on the distance and orientation of the fluorine atoms relative to the basic nitrogen center. The specific spatial arrangement in the preferred conformer of this compound will therefore dictate the extent of this pKa modulation.

The interplay between pKa and LogP is a crucial consideration in drug design. The data from studies on fluorinated piperidines and other saturated heterocycles provide valuable insights for the rational optimization of these properties. nih.gov By understanding the conformational drivers of these physicochemical parameters, researchers can better predict and tune the properties of molecules incorporating the this compound scaffold.

Table 1: Physicochemical Properties of Selected Fluorinated Piperidines

| Compound | pKa | LogP | Conformation of Fluorine |

| Piperidine | 11.1 | 0.84 | N/A |

| 3-Fluoropiperidine | 9.5 | 0.45 | Predominantly Axial |

| cis-3,5-Difluoropiperidine | Not specified in sources | Lower than monofluorinated analog | Predominantly Diaxial |

| trans-3,5-Difluoropiperidine | Not specified in sources | Higher than cis-isomer | Equatorial/Axial |

Q & A

Q. What are the optimized synthetic routes for 3,5-difluoropiperidine, and how do reaction conditions influence diastereoselectivity?

The most efficient synthesis involves a dearomatization-hydrogenation (DAH) process starting from 3,5-difluoropyridine. Pinacol borane (HBpin) is critical for intermediate stabilization, and molecular hydrogen enables full reduction to the piperidine ring. Reaction conditions (e.g., HBpin stoichiometry, hydrogen pressure) directly impact diastereoselectivity, achieving >99:1 d.r. in the final product. This two-step method replaces traditional six-step syntheses, improving yield (72%) and scalability .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

Q. How should researchers handle safety considerations for this compound in laboratory settings?

Follow protocols for fluorinated amines:

- Use PPE (gloves, goggles) to prevent skin/eye contact.

- Employ fume hoods to avoid inhalation.

- Quench reactions with water or mild acids to stabilize reactive intermediates.

- Document first-aid measures (e.g., rinsing exposed skin for 15+ minutes) and consult safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can conflicting NMR data on transient intermediates in this compound synthesis be reconciled?

Transient borylated-dearomatized intermediates may evade isolation due to rapid hydrogenation. Use in-situ ¹⁹F/¹H NMR to monitor reaction progress and quench aliquots at timed intervals. Complementary techniques like IR spectroscopy or cryogenic trapping can capture short-lived species. Computational simulations (e.g., transition state modeling) may rationalize intermediate stability .

Q. What mechanistic insights explain the axial preference of fluorine atoms in this compound hydrochloride?

The 1,3-diaxial fluorine arrangement minimizes steric clash and stabilizes charge-dipole interactions (C–F⋯H–N⁺). NMR studies confirm this conformation persists even with bulky substituents, suggesting electrostatic effects dominate over steric hindrance. Deuterium labeling experiments further validate the rigidity of the piperidine ring in solution .

Q. How do researchers address discrepancies between observed and theoretical yields in DAH-based syntheses?

Analyze side reactions (e.g., incomplete dearomatization or over-reduction) via LC-MS or GC-MS. Optimize HBpin stoichiometry to prevent borane depletion, and screen catalysts (e.g., Pd/C vs. PtO₂) to enhance hydrogenation efficiency. Kinetic studies (variable-temperature NMR) can identify rate-limiting steps .

Q. What strategies validate the stereochemical outcomes of fluorinated piperidine derivatives?

Combine experimental and computational approaches:

Q. How can deuterium isotope effects be leveraged to study this compound’s reactivity?

Synthesize deuterated analogs via D₂ hydrogenation to probe kinetic isotope effects (KIEs) in ring-opening or substitution reactions. Compare ¹H/²H NMR shifts to identify hydrogen-bonding or conformational changes. Isotopic scrambling experiments reveal reversible steps in multi-pathway mechanisms .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research on this compound’s biological activity?

Apply the PICOT framework :

- Population : Target biomolecules (e.g., enzymes, receptors).

- Intervention : Fluorine substitution’s impact on binding affinity.

- Comparison : Analogues with varying fluorination patterns.

- Outcome : Quantitative structure-activity relationships (QSAR).

- Time : Short-term (in vitro assays) vs. long-term (toxicity studies) .

Q. How do researchers design experiments to resolve contradictory data on reaction mechanisms?

Use the FINER criteria :

- Feasible : Prioritize techniques with accessible instrumentation (e.g., NMR over synchrotron).

- Novel : Explore understudied variables (e.g., solvent polarity effects on DAH kinetics).

- Ethical : Adhere to chemical safety protocols.

- Relevant : Align with broader goals (e.g., fluorinated drug discovery) .

Data Analysis & Interpretation

Q. How should researchers contextualize this compound data within existing literature?

Conduct systematic reviews to identify trends (e.g., fluorination improving metabolic stability). Use tools like PRISMA for meta-analyses and highlight gaps (e.g., limited in vivo studies). Contrast results with prior syntheses (e.g., Lankin’s six-step method vs. DAH) to emphasize efficiency gains .

Q. What statistical approaches are suitable for analyzing fluorinated compound libraries?

Multivariate analysis (e.g., PCA) correlates structural features (e.g., fluorine position, ring conformation) with bioactivity. Apply hypothesis testing (t-tests, ANOVA) to compare yields or selectivity across synthetic routes. Use Bayesian modeling to quantify uncertainty in mechanistic proposals .

Advanced Applications

Q. How can this compound serve as a precursor for NR2B NMDA receptor antagonists?

Modify the piperidine scaffold via carbamate or heterocyclic additions, as seen in patent literature. Fluorine’s electron-withdrawing effects enhance binding to hydrophobic pockets. Validate activity via radioligand displacement assays and molecular docking simulations .

Q. What role does this compound play in developing fluorinated agrochemicals?

Its rigidity and metabolic resistance make it a candidate for herbicide scaffolds. Functionalize the amine group with thioether or sulfonamide moieties to enhance bioavailability. Assess environmental impact via soil degradation studies and ecotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.